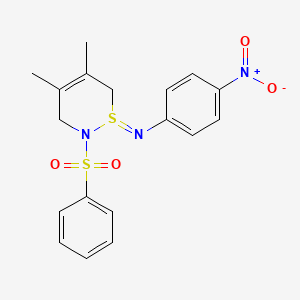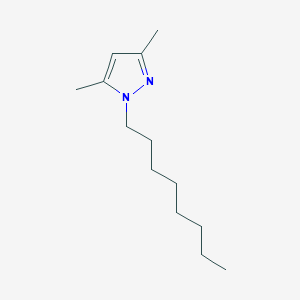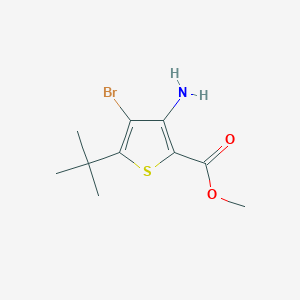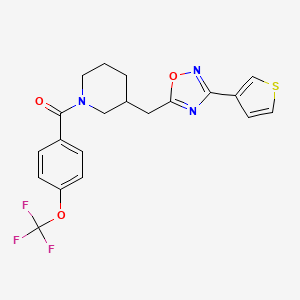
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfur atom bonded to two oxygen atoms and one nitrogen atom. The trifluoromethyl group attached to the phenyl ring is a common feature in many pharmaceuticals and biologically active compounds due to its ability to modify the chemical behavior of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group and the trifluoromethyl group. The sulfonamide group can participate in a variety of reactions, including hydrolysis and condensation . The trifluoromethyl group is generally considered to be stable and non-reactive under normal conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability. The sulfonamide group could form hydrogen bonds, which could influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
DNA-Groove Binders
The synthesis of this compound has led to the discovery of a class of DNA-targeting agents : The synthesis of this compound has led to the discovery of a class of DNA-targeting agents: 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles . These molecules are synthesized through a serendipitous regioselective cascade reaction. The process involves the one-pot reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS (N-bromosuccinimide). Notably, this protocol allows simultaneous functionalization of both N-acylation and S-alkylation .
The synthesized analogs were screened for their ability to bind with the DNA duplex d(CGCGAATTCGCG) 2 using molecular modeling tools. Among them, compound 14m demonstrated strong binding affinity within the minor groove of double-helical DNA. This interaction resulted in the formation of a stable complex through static quenching. Further studies confirmed its binding affinity and interaction mechanisms with calf thymus DNA .
Medicinal Chemistry
Organofluorine compounds, especially those containing the trifluoromethyl (CF3) group, play a crucial role in pharmaceutical research. The electron-withdrawing properties and hydrophobic surface area of CF3-substituted compounds contribute to their potency. While this specific compound hasn’t been directly used as a drug, its structural features make it relevant for further exploration in medicinal chemistry .
Solvent-Free Synthesis
The compound’s structure includes a trifluoromethyl group, which is synthetically valuable. Researchers have efficiently synthesized 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates via Knoevenagel condensation under solvent-free conditions. This method provides an environmentally friendly approach to accessing related compounds .
Cancer Research
Given the compound’s potential DNA-binding properties, it could be investigated for its effects on tumor cells. Understanding its interactions with cancer-related DNA sequences may reveal new avenues for cancer therapy.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3S/c1-9-14(10(2)21(3)20-9)25(23,24)19-8-13(22)11-4-6-12(7-5-11)15(16,17)18/h4-7,13,19,22H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSBUDWKVCNKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Iodomethyl)-5-oxaspiro[3.4]octane](/img/structure/B2980760.png)

![N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2980762.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2980763.png)
![2-{[7-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}-N-(2-methoxyphenyl)butanamide](/img/structure/B2980764.png)
![2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2980766.png)
![1-methyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980768.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)


![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)

